Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic organic compound characterized by a thiophene backbone substituted with a methyl carboxylate group at position 2 and a piperazinyl-sulfonyl moiety at position 2. The piperazine ring is further substituted with a 2,5-dimethylphenyl group, conferring steric and electronic modifications that influence its pharmacological and physicochemical properties. This compound has been investigated in pharmaceutical research, particularly in the context of receptor modulation and enzyme inhibition, due to its hybrid structure combining sulfonamide, piperazine, and thiophene motifs .
Notably, the compound is listed in CymitQuimica’s catalog (Ref: 10-F726084) as a high-purity quinazoline/quinoline derivative, historically used in drug synthesis and biotechnology applications.
Properties
IUPAC Name |
methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-4-5-14(2)15(12-13)19-7-9-20(10-8-19)26(22,23)16-6-11-25-17(16)18(21)24-3/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMRWWWSCFTKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form 4-(2,5-dimethylphenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Thiophene Carboxylation: The final step involves the coupling of the sulfonylated piperazine with methyl thiophene-2-carboxylate under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the sulfonyl group, reducing it to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its piperazine and thiophene moieties.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or conductive polymers.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a central nervous system agent, possibly acting on serotonin or dopamine receptors due to the piperazine ring.
Antimicrobial Agents: The sulfonyl group may confer antibacterial or antifungal properties, making it a candidate for drug development.
Industry:
Polymer Additives: It can be used as an additive in polymers to enhance their thermal stability or mechanical properties.
Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects depends on its application:
Pharmacological Action: It may interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways in the brain.
Antimicrobial Action: The sulfonyl group can interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Research Findings
(a) Sulfonylurea Herbicides
Compounds like triflusulfuron methyl ester (Table 1) share the sulfonylurea bridge but replace the thiophene-piperazine system with a triazine ring and benzoate group. These herbicides inhibit acetolactate synthase (ALS) in plants, a mechanism distinct from the receptor-binding activity hypothesized for the target compound. The trifluoroethoxy group in triflusulfuron enhances lipid solubility, whereas the 2,5-dimethylphenyl group in the target compound likely improves CNS permeability .
(b) Thiophene-Carboxylate Derivatives
Example 62 from (Table 1) features a thiophene-carboxylate core but incorporates fluorinated chromenone and pyrazolo-pyrimidine moieties. This derivative exhibits a higher molecular weight (560.2 vs. 419.47) and demonstrates kinase inhibitory activity, contrasting with the piperazine-driven receptor modulation expected for the target compound. The fluorinated aromatic systems in Example 62 enhance metabolic stability but reduce aqueous solubility compared to the dimethylphenyl group in the target compound .
(c) Piperazine-Containing Pharmaceuticals
Piperazine derivatives often target serotonin or dopamine receptors. While the target compound’s piperazinyl-sulfonyl group may confer affinity for similar receptors, its thiophene-carboxylate backbone distinguishes it from classical antipsychotics (e.g., aripiprazole) or antidepressants. The 2,5-dimethylphenyl substitution likely reduces off-target interactions compared to bulkier arylpiperazines .
Research Implications and Limitations
- Structural Flexibility : The sulfonyl-thiophene-piperazine scaffold allows for modular substitutions, enabling optimization for solubility, bioavailability, and target specificity.
- Discontinuation Note: The target compound’s discontinued status () may reflect challenges in scalability, toxicity, or patent issues, underscoring the need for further analogs with improved profiles.
- Mechanistic Gaps: Limited published data on the target compound’s exact biological targets or pharmacokinetics necessitate comparative inferences from structural analogs .
Biological Activity
Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic compound that belongs to a class of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 484.6 g/mol. The compound features a thiophene ring substituted with a piperazine moiety, which is known to contribute to its biological activity.
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit significant antimicrobial properties. In studies evaluating various thiophene compounds, it was found that modifications to the thiophene ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine group in this compound suggests potential efficacy against bacterial infections, as piperazine derivatives are often associated with improved antimicrobial effects .
Anticancer Activity
Research into the anticancer properties of thiophene derivatives indicates that they can inhibit the proliferation of cancer cells through various mechanisms. For instance, some studies have demonstrated that thiophene-based compounds can induce apoptosis in cancer cell lines such as PC-3 (prostate cancer) and A-431 (epidermoid carcinoma) . The specific structure of this compound may enhance its interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
Compounds containing the thiophene moiety have also shown promise as anti-inflammatory agents. The sulfonamide group present in this compound is known for its ability to modulate inflammatory pathways. Studies on related compounds suggest that they can reduce inflammation by inhibiting pro-inflammatory cytokines . This mechanism could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Synthesis and Characterization : A study detailed the synthesis of various thiophene derivatives and their biological evaluation. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity before biological testing .
- Antibacterial Testing : In vitro assays demonstrated that certain thiophene derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene structure could lead to enhanced potency .
- Cytotoxicity Assays : Cytotoxicity studies on cancer cell lines revealed that some thiophene derivatives could effectively inhibit cell growth at low concentrations. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the thiophene ring for maximizing anticancer activity .
Data Summary Table
| Activity Type | Compound | Target/Cell Line | Effectiveness |
|---|---|---|---|
| Antimicrobial | Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]} | S. aureus, E. coli | Significant inhibition observed |
| Anticancer | Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]} | PC-3, A-431 | Induced apoptosis at low doses |
| Anti-inflammatory | Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]} | Inflammatory cytokines | Reduced cytokine levels |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exhibits notable activity against various cancer cell lines. In vitro studies suggest that it inhibits cell proliferation effectively, making it a candidate for further development as an anticancer agent.
Case Study:
A study demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology.
2. Neuropharmacological Effects
The piperazine moiety is associated with modulation of neurotransmitter systems, particularly dopamine receptors. This property indicates potential applications in treating neurological disorders such as depression and anxiety.
Case Study:
Investigations into the compound's interaction with dopamine receptors revealed its potential as a selective agonist for the D3 receptor, which is implicated in mood regulation.
3. Antiviral Properties
Preliminary studies have suggested that this compound may exhibit antiviral activity by inhibiting viral replication or interfering with viral entry into host cells.
Case Study:
In vitro evaluations showed significant reductions in viral load against specific strains, indicating the compound's potential as an antiviral agent.
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines |
| Neuropharmacological | Modulates dopamine receptors; potential antidepressant effects |
| Antiviral | Reduces viral load in cell cultures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
